c9,t11-CLA

Description

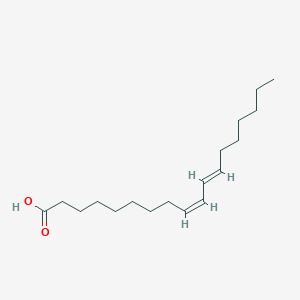

Structure

3D Structure

Properties

IUPAC Name |

(9Z,11E)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-GOJKSUSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041003 | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2540-56-9 | |

| Record name | 9-cis,11-trans-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rumenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUMENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Anti-Cancer Potential of Rumenic Acid: A Technical Guide for Researchers

An In-depth Examination of the Biological Effects of Rumenic Acid on Cancer Cells, Underlying Molecular Mechanisms, and Key Experimental Methodologies

Introduction

Rumenic acid (cis-9, trans-11 conjugated linoleic acid), a naturally occurring fatty acid found in the meat and dairy products of ruminant animals, has garnered significant interest in the scientific community for its potential anti-cancer properties. As a major isomer of conjugated linoleic acid (CLA), rumenic acid has been demonstrated to exert a range of biological effects on various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of rumenic acid's impact on cancer cells, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in oncology research and the exploration of novel therapeutic agents.

Quantitative Analysis of Rumenic Acid's Anti-Cancer Effects

The anti-proliferative and pro-apoptotic effects of rumenic acid have been documented across a variety of cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its efficacy.

Table 1: In Vitro Cytotoxicity of Rumenic Acid (c9, t11-CLA) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | % Growth Inhibition | IC50 (µM) | Reference |

| MCF-7 | Breast | MTT | 25 | 8 days | -6.0% | >200 | [1] |

| MTT | 50 | 8 days | 45.2% | ~50 | [1] | ||

| MTT | 100 | 8 days | 99.0% | [1] | |||

| MTT | 200 | 8 days | 99.4% | [1] | |||

| T47D | Breast | BrdU | Not Specified | 48h or longer | ~65% | Not Determined | |

| HT-29 | Colon | Not Specified | Not Specified | Not Specified | Not Specified | Not Determined | |

| Caco-2 | Colon | Not Specified | Not Specified | Not Specified | No effect | Not Determined | |

| PC-3 | Prostate | Not Specified | Not Specified | Not Specified | Significant Decrease | Not Determined |

Table 2: Apoptosis Induction by Rumenic Acid (c9, t11-CLA) in Cancer Cells

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | % Apoptotic Cells | Key Observations | Reference |

| MCF-7 | Breast | Flow Cytometry | 25, 50, 100, 200 | Not Specified | Dose-dependent increase | Increased frequency of apoptosis with increasing concentration. | [1] |

Table 3: Cell Cycle Arrest Induced by Rumenic Acid (c9, t11-CLA) in Cancer Cells

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Cell Cycle Phase Arrest | Key Molecular Changes | Reference |

| HT-29 | Colon | Flow Cytometry | Various | Not Specified | G1 | Induction of p21 |

Molecular Mechanisms of Rumenic Acid in Cancer Cells

Rumenic acid's anti-cancer effects are orchestrated through the modulation of several key signaling pathways that govern cell proliferation, survival, and apoptosis.

Modulation of MAPK/ERK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central to cell growth and survival. Evidence suggests that rumenic acid can inhibit these pathways, thereby impeding cancer cell proliferation.

In breast cancer cells, conjugated linoleic acids have been shown to down-regulate the PI3K/Akt cascade[2]. Similarly, in colon cancer cells, the growth-inhibitory action of CLA is linked to the modulation of the ERK kinase pathway, leading to reduced phosphorylation of ERK1/2.

Induction of Cell Cycle Arrest

Rumenic acid has been shown to induce cell cycle arrest, primarily at the G1 phase, in colon cancer cells. This is often associated with the upregulation of cyclin-dependent kinase inhibitors such as p21 and the downregulation of cyclins like Cyclin D1. In prostate cancer cells, the trans-10, cis-12 isomer of CLA has been shown to increase p21 mRNA levels, contributing to cell cycle control.

Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in cell differentiation and has been implicated in the anti-cancer effects of certain compounds. Studies suggest that CLA isomers can act as ligands for PPARγ, and its activation is a potential mechanism through which rumenic acid exerts its anti-proliferative effects, particularly in colon cancer[2].

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of rumenic acid's effects on cancer cells.

Preparation of Rumenic Acid for Cell Culture

Given the hydrophobic nature of fatty acids, proper preparation is crucial for in vitro studies.

Protocol:

-

Stock Solution Preparation: Dissolve rumenic acid in ethanol to create a concentrated stock solution.

-

BSA Solution: Prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free cell culture medium.

-

Complex Formation: While vortexing, slowly add the rumenic acid stock solution to the BSA solution. The final ethanol concentration in the medium should be kept below 0.1% to avoid solvent toxicity.

-

Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for the complexation of rumenic acid to BSA.

-

Sterilization: Sterile filter the final rumenic acid-BSA complex solution before adding it to the cell cultures.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the rumenic acid-BSA complex and a BSA-only vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with rumenic acid for the desired time.

-

Harvest and Wash: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvest: Treat cells with rumenic acid, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and store them at -20°C overnight.

-

Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.

Protocol:

-

Protein Extraction: Lyse the rumenic acid-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, p-Akt, total Akt, Cyclin D1, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry can be used to quantify the relative protein expression levels.

Conclusion

Rumenic acid demonstrates significant anti-cancer potential in vitro, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action appear to involve the modulation of key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, as well as the activation of PPARγ. Further research is warranted to fully elucidate the therapeutic potential of rumenic acid in oncology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and contribute to the development of novel cancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Metabolic Pathways of c9,t11-Conjugated Linoleic Acid in Mammalian Tissues

Introduction

Conjugated linoleic acids (CLAs) are a class of positional and geometric isomers of linoleic acid, with the cis-9, trans-11 (c9,t11-CLA) isomer, also known as rumenic acid, being the most abundant in ruminant-derived food products[1][2]. This isomer has garnered significant scientific interest due to its diverse biological activities, including anti-carcinogenic, anti-atherosclerotic, and anti-inflammatory properties[2][3]. Unlike the trans-10, cis-12 (t10,c12-CLA) isomer, which is associated with adverse effects such as lipodystrophy and insulin resistance, this compound generally exhibits beneficial effects on lipid metabolism and insulin sensitivity[4][5]. This guide provides a comprehensive overview of the metabolic pathways of this compound in key mammalian tissues, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

Core Metabolic Pathways of this compound

The metabolic effects of this compound are tissue-specific, primarily impacting the liver, adipose tissue, and skeletal muscle. Its actions are largely mediated through the modulation of key transcription factors and signaling pathways that govern lipid and glucose homeostasis.

Liver Metabolism

The liver is a central hub for lipid metabolism, and this compound exerts significant influence here. Studies in animal models have shown that dietary this compound can lead to a reduction in serum triacylglycerol and nonesterified fatty acid (NEFA) concentrations[4]. These effects are linked to the downregulation of key lipogenic genes.

One of the primary mechanisms involves the sterol regulatory element-binding protein-1c (SREBP-1c) and the liver X receptor α (LXRα) signaling pathways. This compound has been shown to reduce the synthesis and cleavage of hepatic SREBP-1, a master regulator of fatty acid synthesis[4]. This, in turn, may be regulated by its effects on LXRα expression[4]. Furthermore, this compound can modulate the Nrf2 pathway, which is involved in antioxidant defense and has been linked to improved mitochondrial function and reduced hepatic steatosis[6].

In addition to lipid metabolism, this compound also interacts with retinoid (vitamin A) metabolism. Both this compound and t10,c12-CLA have been shown to enhance the hepatic uptake of dietary vitamin A and its re-secretion from the liver[3][7]. Specifically, both isomers can induce hepatic retinyl ester accumulation[8][9].

Adipose Tissue Metabolism

In adipose tissue, this compound plays a crucial role in adipocyte differentiation and function, primarily through its interaction with peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipogenesis[10]. Treatment with this compound stimulates the differentiation of preadipocytes into smaller, mature adipocytes that secrete beneficial adipokines like adiponectin[10]. This is achieved by increasing the levels of bioactive PPARγ in the nucleus of these cells[10].

Furthermore, this compound has demonstrated anti-inflammatory effects in adipose tissue. In obese mice, a this compound-enriched diet reduced macrophage infiltration and downregulated several inflammatory markers, including tumor necrosis factor-α (TNF-α) and nuclear factor-κB (NF-κB)[11]. This anti-inflammatory action may contribute to its insulin-sensitizing effects, as inflammation in adipose tissue is a key driver of obesity-induced insulin resistance[11]. The improved insulin sensitivity is also associated with increased expression of glucose transporter 4 (GLUT4) and the insulin receptor in adipose tissue[11].

Skeletal Muscle Metabolism

Skeletal muscle is a major site for fatty acid oxidation and glucose uptake. Studies have shown that this compound tends to be incorporated into skeletal muscle phospholipids[12][13]. While the direct effects on muscle metabolism are less characterized than in liver and adipose tissue, some evidence suggests a role in mitochondrial biogenesis. It has been proposed that CLA isomers may modulate AMP-activated protein kinase (AMPK) signaling, a key regulator of cellular energy homeostasis, which in turn can influence mitochondrial function[14].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in the cited literature.

Table 1: Effects of this compound on Serum/Plasma Parameters in Animal Models

| Parameter | Animal Model | Diet/Dosage | Duration | % Change vs. Control | Reference |

| Triacylglycerol (TAG) | ob/ob mice | This compound enriched | - | ↓ (P = 0.0132) | [4] |

| Nonesterified Fatty Acids (NEFA) | ob/ob mice | This compound enriched | - | ↓ (P = 0.05) | [4] |

| Glucose | ob/ob mice | This compound enriched | - | ↓ (P < 0.05) | [11] |

| Insulin | ob/ob mice | This compound enriched | - | ↓ (P < 0.05) | [11] |

| LDL-Cholesterol | Hamsters | 0.25% this compound | - | No significant change | [15] |

| HDL-Cholesterol | Hamsters | 0.25% this compound | - | No significant change | [15] |

Table 2: Effects of this compound on Gene and Protein Expression in Tissues

| Tissue | Gene/Protein | Animal Model/Cell Line | Treatment | % Change vs. Control | Reference |

| Liver | SREBP-1c | ob/ob mice | This compound enriched | ↓ | [4] |

| Liver | LXRα | ob/ob mice | This compound enriched | ↓ | [4] |

| Adipose Tissue | SREBP-1c | ob/ob mice | This compound enriched | ↑ | [4] |

| Adipose Tissue | TNF-α | ob/ob mice | This compound enriched | ↓ | [4] |

| Adipose Tissue | GLUT4 | ob/ob mice | This compound enriched | ↑ (P < 0.05) | [11] |

| Adipose Tissue | Insulin Receptor | ob/ob mice | This compound enriched | ↑ (P < 0.05) | [11] |

| Adipose Tissue | NF-κB p65 | ob/ob mice | This compound enriched | ↓ (P < 0.01) | [11] |

| 3T3-L1 Adipocytes | PPARγ | Mouse | 100 µM this compound | ↑ | [10] |

| Hepatocellular Carcinoma Cells | PPARγ | Human | 50-100 µM this compound | ↑ | [16] |

Table 3: Incorporation of this compound into Tissues

| Tissue | Lipid Fraction | Species | Supplementation | Duration | % of Total Fatty Acids | Reference |

| Perirenal Adipose Tissue | Total Fatty Acids | Hamsters | 0.25% this compound (chow) | - | 1.59 ± 0.18 | [15] |

| Perirenal Adipose Tissue | Total Fatty Acids | Hamsters | 0.25% this compound (high fat) | - | 1.24 ± 0.06 | [15] |

| Skeletal Muscle | Phospholipids | Humans | 3.9 g/day CLA (50:50 mix) | 12 weeks | Tendency to increase (P = 0.056) | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the metabolic effects of this compound.

Animal Studies and Diet Formulation

-

Animal Models: Commonly used models include C57BL/6J mice, ob/ob mice (a model for obesity and diabetes), and Golden Syrian hamsters[4].

-

Dietary Supplementation: this compound is typically incorporated into the animal chow at concentrations ranging from 0.25% to 0.8% (w/w). Control diets are often supplemented with linoleic acid or rapeseed oil to ensure they are isocaloric and have comparable fatty acid profiles, differing primarily in the presence of CLA[11][15].

-

Duration: Studies can range from a few days to several months to investigate both acute and chronic effects[5].

Lipid Extraction and Fatty Acid Analysis

-

Lipid Extraction: A standard method for extracting lipids from tissues is based on the Folch method[17]. This involves homogenizing the tissue in a 2:1 chloroform:methanol mixture. The addition of a salt solution separates the mixture into two phases, with the lower organic phase containing the lipids[17].

-

Fatty Acid Methylation: For analysis by gas chromatography, fatty acids are converted to their volatile fatty acid methyl esters (FAMEs)[18].

-

Gas Chromatography (GC): FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID)[18][19]. An internal standard (e.g., C13:0 or C19:0) is added before extraction for accurate quantification[19].

Gene and Protein Expression Analysis

-

RNA Isolation and Real-Time PCR (RT-PCR): Total RNA is isolated from tissues or cells. It is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for quantitative PCR (qPCR) to measure the mRNA expression levels of target genes[16].

-

Western Blotting: This technique is used to detect and quantify specific proteins. Proteins are extracted from tissues or cells, separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest[16].

Cell Culture Experiments

-

Cell Lines: 3T3-L1 preadipocytes are a common model to study adipocyte differentiation[10]. Hepatocellular carcinoma (HCC) cell lines like HepG2 and Hep3B are used to investigate effects on liver cells[16].

-

Treatments: Cells are typically treated with this compound at concentrations ranging from 10 to 100 µM[10][16]. Other reagents like insulin, dexamethasone, and 3-isobutyl-1-methyl-xanthine are used to induce differentiation in 3T3-L1 cells[10].

Measurement of Fatty Acid Oxidation

-

Tissue Homogenates: Fatty acid oxidation can be measured in tissue homogenates by incubating them with a radiolabeled fatty acid substrate (e.g., [1-14C]palmitate)[20].

-

Protocol: The reaction mixture typically contains cofactors such as L-carnitine, coenzyme A, and ATP. The rate of oxidation is determined by measuring the production of radiolabeled CO2 or acid-soluble metabolites[20].

Mandatory Visualizations

Signaling Pathways

Caption: this compound signaling in adipose tissue.

Caption: this compound signaling in the liver.

Experimental Workflow

Caption: Workflow for fatty acid analysis.

Conclusion

The c9,t11 isomer of conjugated linoleic acid is a bioactive fatty acid with significant and generally beneficial effects on mammalian metabolism. Its primary mechanisms of action involve the modulation of key nuclear receptors and signaling pathways, including PPARγ in adipose tissue and SREBP-1c/LXRα in the liver. These actions lead to improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation. Understanding these tissue-specific metabolic pathways is crucial for researchers and drug development professionals exploring the therapeutic potential of this compound in metabolic diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate the findings from animal models to human health applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of t11t13 CLA into c9t11 CLA in Caco-2 Cells and Inhibition by Sterculic Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A single dose of c9,t11 or t10,c12 conjugated linoleic acid isomers perturbs vitamin A metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c9,t11-Conjugated linoleic acid ameliorates steatosis by modulating mitochondrial uncoupling and Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A single dose of c9,t11 or t10,c12 conjugated linoleic acid isomers perturbs vitamin A metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatic retinol secretion and storage are altered by dietary CLA: common and distinct actions of CLA c9,t11 and t10,c12 isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatic retinol secretion and storage are altered by dietary CLA: common and distinct actions of CLA c9,t11 and t10,c12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cis9, trans11-Conjugated Linoleic Acid Differentiates Mouse 3T3-L1 Preadipocytes into Mature Small Adipocytes through Induction of Peroxisome Proliferator-activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conjugated linoleic acid isomers, t10c12 and c9t11, are differentially incorporated into adipose tissue and skeletal muscle in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high- fat diets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

- 18. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 20. Measuring fatty acid oxidation in tissue homogenates [protocols.io]

The Endogenous Synthesis of cis-9, trans-11-Conjugated Linoleic Acid from Vaccenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA), the most prevalent isomer of CLA in ruminant-derived food products, from its precursor, vaccenic acid (t11-18:1). The core of this process is the enzymatic conversion facilitated by Δ9-desaturase, also known as stearoyl-CoA desaturase (SCD1). This document details the key biochemical pathways, presents quantitative data on conversion efficiencies from various in vivo and in vitro studies, and provides comprehensive experimental protocols for the investigation of this biosynthetic route. Visualizations of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-atherogenic, and immune-modulatory properties. The most abundant naturally occurring isomer, this compound (also known as rumenic acid), is found predominantly in milk and meat from ruminant animals. While some this compound is formed as an intermediate in the biohydrogenation of linoleic acid by rumen microbes, a substantial portion is synthesized endogenously in the tissues of both ruminants and non-ruminants, including humans, from vaccenic acid.[1][2] This endogenous synthesis is a critical contributor to the overall this compound content in milk fat and other tissues.[1][2]

The key enzyme responsible for this conversion is Δ9-desaturase (stearoyl-CoA desaturase 1, SCD1), which introduces a cis-double bond at the Δ9 position of the fatty acyl-CoA substrate.[3][4] This guide will provide a detailed technical overview of this biosynthetic pathway, the quantitative aspects of the conversion, and the experimental methodologies employed to study it.

The Core Biosynthetic Pathway

The primary pathway for the endogenous synthesis of this compound involves the desaturation of vaccenic acid. Vaccenic acid, a trans-monounsaturated fatty acid, is a major intermediate in the biohydrogenation of polyunsaturated fatty acids in the rumen. It is absorbed from the digestive tract and transported to various tissues, most notably the mammary gland in lactating animals.[3]

In the endoplasmic reticulum of cells in these tissues, SCD1 catalyzes the introduction of a cis-double bond between carbons 9 and 10 of the vaccenic acid molecule. This enzymatic reaction converts trans-11-octadecenoic acid (vaccenic acid) into cis-9, trans-11-octadecadienoic acid (this compound).[3][4]

Biosynthesis of this compound from Vaccenic Acid.

Quantitative Data on Conversion Efficiency

The efficiency of the conversion of vaccenic acid to this compound varies depending on the species, physiological state, and tissue type. The following tables summarize quantitative data from key studies.

Table 1: In Vivo Conversion of Vaccenic Acid to this compound

| Species | Model | Substrate Administration | Measured Outcome | Conversion Efficiency / Key Finding | Reference |

| Dairy Cows | Lactating | Abomasal infusion of 1.5 g of VA-1-13C | 13C enrichment in milk fat | ~80% of milk fat this compound originated from vaccenic acid. | [2] |

| Dairy Cows | Lactating | Abomasal infusions of 7.5, 15, and 30 g VA/d | Milk fatty acid composition | 28.9% of infused vaccenic acid was converted to this compound. | [5] |

| Humans | Lactating Women (n=4) | Oral dose of 13C-VA (2.5 mg/kg body wt) | 13C enrichment in milk | <10% of this compound in milk was endogenously synthesized from VA. | [1][6] |

| Humans | Healthy Subjects (n=30) | Diets with 1.5, 3.0, or 4.5 g VA/d | Serum fatty acid composition | Average conversion rate was 19%. | [7] |

| Sheep | Lactating | Intravenous administration of sterculic acid (SCD inhibitor) | Milk fatty acid composition | Endogenous synthesis accounted for 74% of this compound in milk fat. | [8] |

Table 2: In Vitro Conversion of Vaccenic Acid to this compound

| Cell Line | Description | Substrate Concentration | Incubation Time | Measured Outcome | Key Finding | Reference |

| MAC-T | Bovine Mammary Epithelial Cells | Not specified | Not specified | This compound content | CAY10566 (SCD1 inhibitor) blocked the biosynthesis of this compound from TVA. | [3] |

| HASMC | Human Aortic Smooth Muscle Cells | 100 µM | 48 h | SCD1 activity and gene expression | trans-11 vaccenic acid repressed both SCD activity and SCD1 expression. | [4] |

| MCF-7 | Human Breast Cancer Cells | 50 µM | Not specified | This compound concentration | TVA treatment significantly increased the this compound concentration in the cells. | [9] |

| SW480 | Human Colon Cancer Cells | 20 µg/mL | 4 days | This compound in cellular lipids | This compound increased from undetectable levels to 8.57 g/100 g FAME. | [10] |

| MCF-7 | Human Breast Cancer Cells | 20 µg/mL | 4 days | This compound in cellular lipids | This compound increased from undetectable levels to 12.14 g/100 g FAME. | [10] |

Experimental Protocols

Investigating the biosynthesis of this compound from vaccenic acid involves a combination of in vivo and in vitro models, along with sophisticated analytical techniques.

In Vivo Stable Isotope Tracing

This protocol is adapted from studies in lactating humans and dairy cattle to directly measure the conversion of vaccenic acid to this compound.[1][2][6]

Objective: To quantify the endogenous synthesis of this compound from vaccenic acid in a living organism.

Methodology:

-

Subject Recruitment and Baseline Sampling: Recruit subjects (e.g., lactating women, cannulated dairy cows) and collect baseline milk and blood samples.

-

Isotope Administration: Administer a known amount of stable isotope-labeled vaccenic acid (e.g., 13C-vaccenic acid). The route of administration will depend on the experimental model (e.g., oral for humans, abomasal infusion for cows to bypass rumen metabolism).

-

Time-Course Sample Collection: Collect milk and blood samples at multiple time points post-administration (e.g., 0, 2, 4, 8, 12, 18, 24, 48 hours).

-

Lipid Extraction: Extract total lipids from the collected samples using a chloroform:methanol (2:1, v/v) mixture (Folch method).

-

Fatty Acid Methyl Ester (FAME) Preparation: Prepare FAMEs from the lipid extract by transesterification using a reagent such as methanolic HCl or BF3 in methanol.

-

GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to separate and quantify the different fatty acids and to measure the isotopic enrichment in both vaccenic acid and this compound.

-

Data Analysis: Calculate the rate of conversion based on the appearance of the isotope label in the this compound pool over time.

Workflow for In Vivo Stable Isotope Tracing.

In Vitro Cell Culture Assay

This protocol is based on studies using bovine mammary epithelial cells and human cell lines to investigate the cellular mechanisms of conversion.[3][9][10]

Objective: To determine the conversion of vaccenic acid to this compound in a controlled cellular environment and to study the role of SCD1.

Methodology:

-

Cell Culture: Culture the chosen cell line (e.g., MAC-T, MCF-7) in appropriate media and conditions until confluent.

-

Treatment Preparation: Prepare a stock solution of vaccenic acid, often complexed with fatty acid-free bovine serum albumin (BSA) for delivery into the culture medium. For inhibitor studies, prepare a stock solution of an SCD1 inhibitor (e.g., CAY10566).

-

Cell Treatment:

-

Control Group: Treat cells with vehicle control (e.g., BSA).

-

Vaccenic Acid Group: Treat cells with the desired concentration of vaccenic acid.

-

Inhibitor Group: Pre-incubate cells with the SCD1 inhibitor before adding vaccenic acid.

-

-

Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours).

-

Cell Harvesting and Lipid Extraction: Harvest the cells, wash with phosphate-buffered saline (PBS), and extract total lipids.

-

FAME Preparation and GC Analysis: Prepare FAMEs and analyze the fatty acid profile by gas chromatography with flame ionization detection (GC-FID) or GC-MS to quantify vaccenic acid and this compound.

-

(Optional) Gene Expression Analysis: Extract RNA from a parallel set of treated cells to analyze the expression of the SCD1 gene using quantitative real-time PCR (qRT-PCR).

Workflow for In Vitro Cell Culture Assay.

Conclusion

The endogenous biosynthesis of this compound from vaccenic acid, catalyzed by the enzyme Δ9-desaturase (SCD1), is a fundamentally important pathway that significantly contributes to the levels of this beneficial fatty acid in animal-derived food products and in human tissues. Understanding the intricacies of this pathway, the factors that regulate it, and the methodologies to accurately quantify its efficiency is crucial for researchers in nutrition, biochemistry, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the modulation of this pathway for potential therapeutic or nutritional applications. Future research may focus on the precise regulatory mechanisms of SCD1 expression and activity in response to dietary fatty acids and other metabolic signals, as well as the development of strategies to enhance this conversion for improved health outcomes.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Proteomics Insights into the Gene Network of cis9, trans11-Conjugated Linoleic Acid Biosynthesis in Bovine Mammary Gland Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transfer of absorbed cis-9, trans-11 conjugated linoleic acid into milk is biologically more efficient than endogenous synthesis from absorbed vaccenic acid in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of ∆9-desaturase activity with sterculic acid: effect on the endogenous synthesis of cis-9 18:1 and cis-9, trans-11 18:2 in dairy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Vaccenic acid (t11-18:1) is converted to this compound in MCF-7 and SW480 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Functions of Conjugated Linoleic Acid (CLA) Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct physiological functions of the two primary isomers of conjugated linoleic acid (CLA): cis-9, trans-11 (c9,t11-CLA) and trans-10, cis-12 (t10,c12-CLA). This document provides a comprehensive overview of their differential effects on body composition, lipid metabolism, insulin sensitivity, inflammation, and carcinogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Physiological Effects: A Tale of Two Isomers

Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid, with the c9,t11 and t10,c12 isomers being the most biologically active and extensively studied.[1] Research has consistently demonstrated that these two isomers often exert divergent and sometimes opposing effects on metabolic and cellular processes.[2]

The This compound isomer is the most prevalent form found in nature, particularly in dairy products and meat from ruminant animals. Its physiological effects are generally considered beneficial, including improvements in lipid metabolism and potential anti-inflammatory and anti-carcinogenic properties.[1][3]

In contrast, the t10,c12-CLA isomer is typically found in smaller quantities in natural sources but is a major component of commercially available CLA supplements. This isomer is primarily associated with reductions in body fat mass; however, its consumption has also been linked to adverse effects such as the development of insulin resistance and hepatic steatosis in some animal models.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and t10,c12-CLA on various physiological parameters as reported in human and animal studies.

Table 1: Effects on Body Composition

| Parameter | Isomer | Species/Study Population | Dosage | Duration | Outcome | Reference(s) |

| Body Fat Mass | t10,c12-CLA | Overweight Humans | 3 g/day | 18 weeks | -0.9 ± 1.7 kg (not statistically significant) | [6] |

| Body Fat Mass | This compound | Overweight Humans | 3 g/day | 18 weeks | -0.8 ± 2.1 kg (not statistically significant) | [6] |

| Adipocyte Size | t10,c12-CLA | Obese db/db Mice | 0.4% w/w | 4 weeks | Reduced whole-body fat mass by decreasing all fat depots | [7] |

| Adipocyte Number | t10,c12-CLA | Obese db/db Mice | 0.4% w/w | 4 weeks | Reduced the proportion of immature adipocytes | [7] |

Table 2: Effects on Plasma Lipids

| Parameter | Isomer | Species/Study Population | Dosage | Duration | Outcome | Reference(s) |

| LDL:HDL Cholesterol Ratio | t10,c12-CLA | Healthy Humans | 0.63, 1.26, and 2.52 g/d | 8 weeks | Increased | [8] |

| LDL:HDL Cholesterol Ratio | This compound | Healthy Humans | 0.59, 1.19, and 2.38 g/d | 8 weeks | Decreased | [8] |

| Total:HDL Cholesterol Ratio | t10,c12-CLA | Healthy Humans | 0.63, 1.26, and 2.52 g/d | 8 weeks | Increased | [8] |

| Total:HDL Cholesterol Ratio | This compound | Healthy Humans | 0.59, 1.19, and 2.38 g/d | 8 weeks | Decreased | [8] |

| Triacylglycerol | t10,c12-CLA | Healthy Humans | 0.63, 1.26, and 2.52 g/d | 8 weeks | Higher than this compound | [8] |

| Serum Triacylglycerol (TAG) | This compound | ob/ob Mice | Not specified | Not specified | Significantly reduced (P = 0.0132) | [1] |

Table 3: Effects on Insulin Sensitivity

| Parameter | Isomer | Species/Study Population | Dosage | Duration | Outcome | Reference(s) |

| Insulin Sensitivity | This compound | Obese Men | 3 g/day | 3 months | Decreased by 15% (P < 0.05) | [9] |

| Postprandial HOMA-IR | This compound & Isomer Mix | Pre-diabetic Men | Not specified | Not specified | Improved | [10] |

| Postprandial HOMA-IR | t10,c12-CLA | Pre-diabetic Men | Not specified | Not specified | Worsened | [10] |

| Serum Glucose | t10,c12-CLA | ob/ob Mice | Not specified | Not specified | Marked increase (P < 0.025) | [1] |

| Serum Insulin | t10,c12-CLA | ob/ob Mice | Not specified | Not specified | Marked increase (P < 0.01) | [1] |

Table 4: Effects on Inflammatory Markers

| Parameter | Isomer | Species/Study Population | Cell Type | Outcome | Reference(s) |

| IL-6, IL-8, TNF-α Production | This compound & t10,c12-CLA | Moderately Overweight Subjects | LPS-stimulated PBMC and whole blood | No significant change | [11] |

| TNF-α and IL-6 mRNA expression | This compound | ob/ob Mice | Adipose Tissue | Halved | [2] |

| IL-12 Production | This compound | Murine Dendritic Cells | LPS-stimulated | Suppressed | [3] |

| IL-10 Production | This compound | Murine Dendritic Cells | LPS-stimulated | Enhanced | [3] |

| IL-6 and NF-κB gene expression | t10,c12-CLA (100 µM) | Bovine Ruminal Epithelial Cells | LPS-stimulated | Significantly reduced | [12] |

| NF-κB gene expression | This compound (100 µM) | Bovine Ruminal Epithelial Cells | LPS-stimulated | Significantly reduced | [12] |

Table 5: Anti-carcinogenic Effects

| Cancer Type | Isomer | Model | Outcome | Reference(s) |

| Rat Mammary Tumors | This compound | Methylnitrosourea-induced | Incidence decreased in all studies | [13] |

| Rat Mammary Tumors | t10,c12-CLA | Methylnitrosourea-induced | Incidence decreased in a few studies | [13] |

| Mouse Forestomach Tumors | This compound & t10,c12-CLA | Benzo(a)pyrene-induced | Incidence decreased | [13] |

| Spontaneous Intestinal/Mammary Tumors | This compound | Genetic model | No effect | [13] |

| Spontaneous Intestinal/Mammary Tumors | t10,c12-CLA | Genetic model | Increased development | [13] |

| Prostate Cancer Cell Proliferation | This compound & t10,c12-CLA | In vitro (PC-3 cells) | Decreased | [14] |

| Breast Cancer Cell Proliferation | t10,c12-CLA | In vitro (MCF-7 cells) | Inhibited | [15] |

Key Signaling Pathways

The divergent physiological effects of this compound and t10,c12-CLA are rooted in their differential modulation of key signaling pathways that regulate metabolism and inflammation.

t10,c12-CLA and Adipogenesis via PPARγ

The t10,c12-CLA isomer is a potent inhibitor of adipocyte differentiation, a process largely governed by the master regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[16] In human adipocytes, t10,c12-CLA has been shown to antagonize the activity of PPARγ, potentially through phosphorylation by Extracellular signal-regulated kinase (ERK).[17][18] This leads to a downregulation of PPARγ target genes involved in lipid storage and insulin signaling, ultimately contributing to reduced adiposity.[17]

This compound and Anti-inflammatory Effects via NF-κB

The this compound isomer exhibits anti-inflammatory properties, in part, by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In immune cells, this compound can suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] This inhibitory effect can be mediated through the upregulation of the anti-inflammatory cytokine IL-10, which in turn hinders NF-κB activation.[3]

t10,c12-CLA and Hepatic Lipogenesis via SREBP-1c

The t10,c12-CLA isomer has been shown to induce hepatic steatosis in some animal models, a phenomenon linked to its effects on Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis in the liver. Studies in HepG2 cells have indicated that t10,c12-CLA can activate the mTOR pathway, which in turn leads to the activation of SREBP-1c and subsequent upregulation of lipogenic genes.[19]

Detailed Experimental Protocols

This section outlines key experimental methodologies for investigating the physiological functions of CLA isomers.

Quantification of CLA Isomers in Plasma by Gas Chromatography (GC)

Objective: To determine the concentration of this compound and t10,c12-CLA in plasma samples.

Principle: Fatty acids in plasma lipids are transesterified to fatty acid methyl esters (FAMEs) and then separated and quantified using a highly polar capillary GC column coupled with a flame ionization detector (FID).

Materials:

-

Plasma samples

-

Internal standard (e.g., C17:0)

-

Methanol

-

Hexane

-

Sodium methoxide

-

Acetyl chloride

-

SP-2560 capillary column (or equivalent)

-

Gas chromatograph with FID

Procedure:

-

Lipid Extraction and Transesterification:

-

To 100 µL of plasma, add a known amount of internal standard.

-

Add 2 mL of methanol and 100 µL of acetyl chloride.

-

Incubate at 100°C for 1 hour.

-

Cool and add 5 mL of 6% K2CO3.

-

Extract FAMEs with 2 x 2 mL of hexane.

-

Pool the hexane layers and evaporate to dryness under a stream of nitrogen.

-

-

Gas Chromatography:

-

Reconstitute the FAMEs in a small volume of hexane.

-

Inject 1 µL of the sample into the GC.

-

GC Conditions (Example):

-

Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness

-

Oven Temperature Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Carrier Gas: Helium

-

-

-

Quantification:

-

Identify CLA isomer peaks based on retention times of pure standards.

-

Calculate the concentration of each isomer relative to the internal standard.

-

This protocol is a general guideline and may need optimization based on the specific equipment and standards available.[20][21][22]

Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp

Objective: To measure whole-body insulin sensitivity in response to CLA supplementation in human subjects.

Principle: This "gold standard" technique involves infusing insulin at a constant rate to achieve a hyperinsulinemic state while simultaneously infusing glucose at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) required to maintain normal blood glucose levels is a direct measure of insulin-stimulated glucose disposal and thus insulin sensitivity.

Materials:

-

Human insulin

-

20% dextrose solution

-

Infusion pumps

-

Blood glucose monitoring system

-

Intravenous catheters

Procedure:

-

Subject Preparation:

-

Subjects fast overnight for at least 10 hours.

-

Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a dorsal hand vein of the contralateral arm for blood sampling. The sampling hand is heated to approximately 60°C to "arterialize" the venous blood.

-

-

Basal Period:

-

A primed-continuous infusion of a glucose tracer (e.g., [6,6-²H₂]glucose) is started to measure basal glucose turnover.

-

Basal blood samples are collected to determine baseline glucose, insulin, and tracer enrichment.

-

-

Clamp Period:

-

A primed-continuous infusion of insulin (e.g., 40 mU/m²/min) is initiated.

-

Blood glucose is monitored every 5-10 minutes.

-

A variable infusion of 20% dextrose is started and adjusted to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 5.0 mmol/L).

-

The glucose tracer infusion is continued to assess glucose turnover during hyperinsulinemia.

-

-

Data Analysis:

-

The GIR during the last 30-60 minutes of the clamp, when a steady state has been reached, is calculated and typically expressed as mg/kg/min.

-

A higher GIR indicates greater insulin sensitivity.

-

This is a complex procedure that requires experienced personnel and appropriate ethical approvals.[23][24][25][26][27]

In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)

Objective: To investigate the effect of CLA isomers on the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS) and Calf Serum (CS)

-

Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation cocktail

-

CLA isomers (c9,t11 and t10,c12)

-

Oil Red O stain

Procedure:

-

Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.

-

Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and a differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).

-

Treat cells with the desired concentration of CLA isomers or vehicle control during the differentiation period.

-

-

Maturation:

-

After 2-3 days, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

-

Then, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed (typically 8-10 days after induction).

-

-

Assessment of Differentiation:

-

Oil Red O Staining:

-

Fix the cells with 10% formalin.

-

Stain with Oil Red O solution to visualize intracellular lipid droplets.

-

Quantify the staining by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

-

-

Gene Expression Analysis:

-

Extract RNA from the cells at different time points during differentiation.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as Pparg, Cebpa, Fabp4 (aP2), and Lpl.

-

-

This protocol allows for the direct assessment of the pro- or anti-adipogenic effects of different CLA isomers.[16]

Conclusion

The physiological functions of conjugated linoleic acid are highly isomer-specific. The this compound isomer generally exhibits beneficial effects on lipid metabolism and inflammation, while the t10,c12-CLA isomer is a potent modulator of body composition, primarily by reducing adiposity, but with potential adverse effects on insulin sensitivity and hepatic lipid accumulation. A thorough understanding of their distinct mechanisms of action, supported by robust quantitative data and standardized experimental protocols, is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of these unique fatty acids. Further research is warranted to fully elucidate the complex interplay of these isomers in various physiological and pathological states, particularly in human subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Conjugated linoleic acid suppresses NF-kappa B activation and IL-12 production in dendritic cells through ERK-mediated IL-10 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trans-10,cis-12 CLA increases liver and decreases adipose tissue lipids in mice: possible roles of specific lipid metabolism genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. twinwoodcattle.com [twinwoodcattle.com]

- 7. Trans-10,cis-12 conjugated linoleic acid (t10-c12 CLA) treatment and caloric restriction differentially affect adipocyte cell turnover in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opposing effects of cis-9,trans-11 and trans-10,cis-12 conjugated linoleic acid on blood lipids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cis-9,trans-11 conjugated linoleic acid supplementation on insulin sensitivity, lipid peroxidation, and proinflammatory markers in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of different CLA isomers on insulin resistance and adipocytokines in pre-diabetic, middle-aged men with PPARγ2 Pro12Ala polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the individual isomers cis-9,trans-11 vs. trans-10,cis-12 of conjugated linoleic acid (CLA) on inflammation parameters in moderately overweight subjects with LDL-phenotype B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. t10,c12 conjugated linoleic acid upregulates hepatic de novo lipogenesis and triglyceride synthesis via mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of conjugated linoleic acid in human plasma by fast gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aocs.org [aocs.org]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]

- 24. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]

- 25. prosciento.com [prosciento.com]

- 26. researchgate.net [researchgate.net]

- 27. alliedacademies.org [alliedacademies.org]

A Technical Guide to the Interaction of c9,t11-Conjugated Linoleic Acid with Nuclear Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the molecular interactions between the cis-9, trans-11 isomer of conjugated linoleic acid (c9,t11-CLA) and key nuclear receptors. As a naturally occurring fatty acid found predominantly in ruminant meat and dairy products, this compound has garnered significant attention for its diverse biological activities, many of which are mediated through the modulation of nuclear receptor signaling.[1][2] This guide details the engagement of this compound with Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), presenting quantitative binding and gene expression data, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling pathways. The information herein is intended to serve as a foundational resource for professionals engaged in metabolic research and the development of novel therapeutics targeting these pathways.

Introduction to this compound and Nuclear Receptors

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid.[1] The most prevalent isomer in nature, this compound, is responsible for many of the reported health benefits associated with CLA consumption.[1][3] Its mechanism of action is frequently linked to its ability to act as a ligand for nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a multitude of physiological processes, including metabolism, inflammation, and cellular differentiation.[4][5]

Key nuclear receptors modulated by this compound include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): With three main subtypes (α, β/δ, and γ), PPARs are master regulators of lipid and glucose homeostasis.[2][6] Fatty acids are their natural ligands.[5]

-

Liver X Receptors (LXRs): These receptors are critical sensors of cellular cholesterol levels and regulate the expression of genes involved in cholesterol transport and lipogenesis.

-

Retinoid X Receptors (RXRs): RXRs are obligate heterodimerization partners for many nuclear receptors, including PPARs and LXRs, and are essential for their DNA binding and transcriptional activity.[5]

Understanding the nuanced interactions between this compound and these receptors is crucial for elucidating its metabolic effects and therapeutic potential.

Core Interactions and Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs)

This compound is recognized as a ligand and activator for PPAR subtypes, particularly PPARγ and PPARα.[5][7] Upon binding, the ligand-receptor complex heterodimerizes with RXR, translocates to the nucleus, and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

-

PPARγ Activation: As a PPARγ ligand, this compound plays a role in adipogenesis and insulin sensitivity.[1][5] Studies in human preadipocytes have shown that this compound can increase the expression of PPARγ itself, as well as its downstream targets like the adiponectin (ADIPOQ) gene.[1] In contrast, the t10,c12-CLA isomer has been shown to decrease PPARγ expression.[1] This isomer-specific activity highlights the structural sensitivity of PPARγ activation. In non-small cell lung cancer cell lines, this compound was found to enhance the expression of PPARγ, leading to the modulation of apoptotic genes.[8][9]

-

PPARα Activation: In hepatic cells, this compound can activate PPARα, a key regulator of fatty acid oxidation.[7][10] This activation is comparable to that of other known PPARα agonists and suggests a role for this compound in hepatic lipid metabolism.[10]

References

- 1. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of c9,t11-conjugated linoleic acid (CLA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 8. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugated linoleic acid activates peroxisome proliferator-activated receptor alpha and beta subtypes but does not induce hepatic peroxisome proliferation in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Dietary Intake, and Biological Activity of cis-9, trans-11-Conjugated Linoleic Acid (c9,t11-CLA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA), the most abundant isomer of conjugated linoleic acid found in nature. It details the primary natural sources of this fatty acid, presents quantitative data on its concentration in various foodstuffs, and summarizes dietary intake levels across different populations. Furthermore, this document outlines the key experimental protocols for the accurate quantification of this compound in biological matrices. Finally, it delves into the molecular signaling pathways modulated by this compound, specifically its role in the activation of the Nrf2 pathway and the inhibition of the NF-κB signaling cascade, providing a basis for understanding its potential therapeutic applications.

Natural Sources and Dietary Intake of this compound

The primary natural sources of this compound are meat and dairy products from ruminant animals, such as cows, sheep, and goats. The formation of this compound in these animals is a result of the biohydrogenation of linoleic acid by rumen bacteria.

Quantitative Data on this compound in Natural Sources

The concentration of this compound in food products can vary depending on factors such as the animal's diet, breed, and the processing of the food product. The following table summarizes the this compound content in various foods.

| Food Product | This compound Content (mg/g of fat) |

| Dairy Products | |

| Milk, whole | 2.0 - 7.22 |

| Cheese, cheddar | 1.9 - 7.1 |

| Cheese, processed | 4.65 - 7.3 |

| Butter | 7.22 |

| Yogurt | 4.00 |

| Meat Products | |

| Beef, ground | 7.1 |

| Beef, steak | 7.5 |

| Lamb, cutlets | 8.2 |

| Lamb, minced | 6.0 |

| Veal | 2.7 |

Dietary Intake of this compound in Various Populations

The dietary intake of this compound varies globally, largely influenced by the consumption of ruminant-derived products. The table below presents estimated daily intakes in different populations.

| Population | Mean Daily Intake of this compound (mg/day) |

| Young Canadians | 94.9 |

| Young Women (Germany) | 246 |

| United Kingdom | 97.5 |

| Portugal | 73.7 |

| General Estimate | 160 |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in food and biological samples is crucial for research. Gas chromatography (GC) and silver-ion high-performance liquid chromatography (Ag+-HPLC) are the most common analytical techniques employed.

Gas Chromatography (GC) Protocol

2.1.1. Lipid Extraction: Lipids are extracted from the sample matrix using a solvent mixture, typically chloroform:methanol (2:1, v/v) or hexane:isopropanol (3:2, v/v).

2.1.2. Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from the glycerol backbone. The free fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using an acid catalyst such as boron trifluoride (BF3) in methanol. Base-catalyzed methylation with sodium methoxide is also used to minimize isomerization.

2.1.3. GC Analysis: The FAMEs are separated on a long, highly polar capillary column (e.g., 100 m CP-Sil 88 or SP-2560). The injector and detector temperatures are typically set to 250°C. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature, which is then held to ensure elution of all FAMEs. Identification and quantification are achieved by comparing retention times and peak areas to those of a certified this compound standard.

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Protocol

2.2.1. Sample Preparation: Similar to GC, lipids are first extracted. For Ag+-HPLC, the fatty acids can be analyzed as free fatty acids or as FAMEs.

2.2.2. Ag+-HPLC Analysis: The separation is performed on a silver-ion column (e.g., ChromSpher 5 Lipids). The mobile phase is typically a non-polar solvent like hexane or heptane with a small percentage of a polar modifier such as acetonitrile. The silver ions on the stationary phase interact with the double bonds of the fatty acids, allowing for the separation of different CLA isomers. Detection is commonly performed using a UV detector at 233 nm, the wavelength at which conjugated double bonds absorb light.

Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects through the modulation of key signaling pathways, notably the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to activate this pathway, leading to a protective antioxidant response.

Caption: this compound induced activation of the Nrf2 signaling pathway.

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene expression. This compound has been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[1][2][3] This inhibition can be mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][4][5][6]

Caption: this compound mediated inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a naturally occurring fatty acid with significant biological activity. Its presence in the human diet, primarily through the consumption of ruminant-derived products, and its ability to modulate key cellular signaling pathways related to oxidative stress and inflammation, make it a compound of high interest for further research and potential therapeutic development. The standardized methodologies for its quantification are essential for reproducible and comparable studies in this field. This guide provides a foundational resource for professionals engaged in the study of this compound.

References

- 1. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of conjugated linoleic acid to the suppression of inflammatory responses through the regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-9,trans-11-conjugated linoleic acid down-regulates phorbol ester-induced NF-kappaB activation and subsequent COX-2 expression in hairless mouse skin by targeting IkappaB kinase and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary cis-9, trans-11-conjugated linoleic acid reduces amyloid β-protein accumulation and upregulates anti-inflammatory cytokines in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of c9,t11-Conjugated Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids, with the cis-9, trans-11 (c9,t11) isomer being the most prevalent in natural sources like dairy products and beef.[1][2] Emerging evidence strongly suggests that c9,t11-CLA possesses significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic applications in a range of inflammatory conditions.[1] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. The primary focus is on its modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic syndrome, atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders.[1] Nutritional interventions with bioactive lipids are gaining traction as a strategy to modulate inflammatory responses. The c9,t11 isomer of CLA has been identified as a potent anti-inflammatory agent, in contrast to the t10,c12-CLA isomer, which is more associated with effects on body composition.[1] This document synthesizes the current understanding of this compound's anti-inflammatory actions to support further research and development.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are multifaceted, primarily involving the modulation of key transcription factors and signaling pathways that govern the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Studies have demonstrated that this compound can significantly suppress the NF-κB pathway. In a study using ob/ob mice, a diet enriched with this compound reduced the expression of NF-κB p65 in adipose tissue and decreased its DNA binding activity.[3][4] This was associated with a comprehensive downregulation of the transcriptional activity of multiple NF-κB subunits, including p65, p50, p52, c-Rel, and RelB.[3] In bovine mammary epithelial cells challenged with E. coli, pretreatment with this compound resulted in markedly lower levels of phosphorylated p65 and phosphorylated IκB, and suppressed the nuclear translocation of phospho-p65.[5] This inhibitory effect on NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines.[5]

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway.

Activation of PPARγ

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in lipid metabolism and inflammation. PPARγ, in particular, is known to exert anti-inflammatory effects. Evidence suggests that this compound can act as a PPARγ agonist.[6][7]

In a murine asthma model, dietary this compound prevented the downregulation of PPARγ mRNA in lung tissue that was observed after allergen sensitization.[7] The anti-inflammatory effects of this compound in this model were partially reversed by a PPARγ antagonist, indicating that its protective effects are, at least in part, mediated through PPARγ activation.[7] In studies on hepatocellular carcinoma cells, this compound was shown to induce the transcriptional activity of PPARγ and enhance its protein expression.[6] This activation of PPARγ has been linked to the induction of apoptosis in tumor cells.[6] In bovine mammary epithelial cells, this compound treatment led to higher levels of PPARγ at both the gene and protein levels following an inflammatory challenge.[5] The activation of PPARγ by this compound can antagonize the activity of pro-inflammatory transcription factors like NF-κB, contributing to its overall anti-inflammatory profile.

Figure 2: PPARγ Activation by this compound and its Anti-inflammatory Effects.

Modulation of Eicosanoid Production

This compound can influence the production of eicosanoids, which are potent lipid mediators of inflammation derived from arachidonic acid (AA). By reducing the tissue levels of the precursor AA, this compound can decrease the synthesis of pro-inflammatory prostaglandins and leukotrienes.[7] This is partly achieved through the inhibition of enzymes in the AA cascade, such as cyclooxygenase-2 (COX-2).[8] In some cell types, this compound has been shown to decrease the expression of COX-2.[9]

Quantitative Data from In Vitro and In Vivo Studies

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings.

Table 1: Effects of this compound on Inflammatory Markers in Animal Models

| Model | Tissue/Sample | Treatment | Outcome | Quantitative Change | Reference |

| ob/ob Mice | White Adipose Tissue | This compound enriched diet | TNF-α mRNA | ~50% reduction | [3] |

| ob/ob Mice | White Adipose Tissue | This compound enriched diet | CD68 mRNA | 48% reduction (P < 0.05) | [3] |

| ob/ob Mice | White Adipose Tissue | This compound enriched diet | NF-κB p65 expression | Marked downregulation (P < 0.01) | [3][4] |

| ob/ob Mice | White Adipose Tissue | This compound enriched diet | NF-κB DNA binding | Marked reduction (P < 0.01) | [3][4] |

| Murine Collagen-Induced Arthritis | Plasma | 0.5% this compound diet | TNF-α | Reduced to levels of non-arthritic mice | [10] |